molecular formula C11H16OS B7995626 2-[(sec-Butyloxy)methyl]thiophenol

2-[(sec-Butyloxy)methyl]thiophenol

Cat. No.: B7995626
M. Wt: 196.31 g/mol
InChI Key: WREJDEBZPBEYBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(sec-Butyloxy)methyl]thiophenol is an organic compound that belongs to the class of thiophenols, which are characterized by the presence of a thiol group attached to a thiophene ring Thiophenols are known for their distinctive sulfur-containing aromatic structure, which imparts unique chemical properties and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(sec-Butyloxy)methyl]thiophenol can be achieved through several synthetic routes. One common method involves the reaction of 2-chloromethylthiophene with sec-butyl alcohol in the presence of a base such as potassium carbonate. The reaction typically takes place under reflux conditions, resulting in the formation of the desired product.

Another approach involves the use of thiophenol as a starting material. Thiophenol can be reacted with sec-butyl bromide in the presence of a strong base like sodium hydride to yield this compound. This reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalytic methods, such as the use of palladium-catalyzed cross-coupling reactions, can also be employed to streamline the synthesis and reduce the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

2-[(sec-Butyloxy)methyl]thiophenol undergoes various types of chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form thiolates or other reduced sulfur species.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, sodium hypochlorite, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic reagents like bromine, chlorine, or nitric acid can be employed for substitution reactions.

Major Products Formed

    Oxidation: Disulfides, sulfonic acids

    Reduction: Thiolates, reduced sulfur species

    Substitution: Halogenated or nitrated thiophenol derivatives

Scientific Research Applications

2-[(sec-Butyloxy)methyl]thiophenol has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and corrosion inhibitors.

Mechanism of Action

The mechanism of action of 2-[(sec-Butyloxy)methyl]thiophenol involves its interaction with various molecular targets and pathways. The thiol group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. Additionally, the aromatic thiophene ring can participate in π-π interactions with other aromatic systems, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Thiophenol: The parent compound with a simpler structure, lacking the sec-butyl group.

    2-Methylthiophenol: Similar structure but with a methyl group instead of a sec-butyl group.

    2-Ethylthiophenol: Contains an ethyl group instead of a sec-butyl group.

Uniqueness

2-[(sec-Butyloxy)methyl]thiophenol is unique due to the presence of the sec-butyl group, which imparts different steric and electronic properties compared to its simpler analogs

Properties

IUPAC Name

2-(butan-2-yloxymethyl)benzenethiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16OS/c1-3-9(2)12-8-10-6-4-5-7-11(10)13/h4-7,9,13H,3,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WREJDEBZPBEYBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)OCC1=CC=CC=C1S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.